molecular formula C7H4N2O2S B1365435 Thieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 59944-79-5

Thieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No.: B1365435
CAS No.: 59944-79-5
M. Wt: 180.19 g/mol
InChI Key: MEHCDDSVVYRWJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thieno[2,3-b]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophene with diethyl oxalate, followed by cyclization with hydrazine hydrate . The reaction conditions often require refluxing in ethanol or another suitable solvent.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: Thieno[2,3-b]pyrazine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

Thieno[2,3-b]pyrazine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thieno[2,3-b]pyrazine-6-carboxylic acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved often include key enzymes in metabolic pathways or signaling proteins in cancer cells .

Comparison with Similar Compounds

Uniqueness: Thieno[2,3-b]pyrazine-6-carboxylic acid stands out due to its specific ring structure, which imparts unique electronic and steric properties. This makes it particularly useful in the design of novel compounds with specific biological or material properties .

Biological Activity

Thieno[2,3-b]pyrazine-6-carboxylic acid is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

This compound features a unique bicyclic structure combining thiophene and pyrazine rings with a carboxylic acid functional group. The presence of these functional groups enhances its chemical reactivity and biological activity, making it an attractive candidate for various applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways and signaling cascades associated with cancer and inflammation.
  • Receptor Interaction : The compound may also bind to cellular receptors, modulating signaling pathways that influence cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have demonstrated its potential in inhibiting tumor cell growth across various cancer cell lines.
  • Antimicrobial Properties : The compound has shown effectiveness against certain bacterial strains.
  • Antioxidant Activity : Its ability to scavenge free radicals suggests potential use in oxidative stress-related conditions.

Anticancer Activity Assessment

A study evaluated the anticancer potential of thieno[2,3-b]pyrazine derivatives against four human tumor cell lines: gastric adenocarcinoma (AGS), colorectal adenocarcinoma (CaCo-2), breast carcinoma (MCF7), and non-small-cell lung carcinoma (NCI-H460). The results are summarized in Table 1.

Cell Line GI50 (µM) Compound Tested
AGS7.8This compound derivative
CaCo-211.0This compound derivative
MCF79.5This compound derivative
NCI-H46010.5This compound derivative

These findings indicate a promising selectivity and potency against specific cancer types.

Antioxidant Activity Evaluation

The antioxidant potential was assessed using the DPPH radical scavenging assay. The results indicated that thieno[2,3-b]pyrazine derivatives possess significant antioxidant activity compared to standard antioxidants like ascorbic acid.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including:

  • Pd-Catalyzed C–N Coupling : This method allows for the introduction of different substituents that can enhance biological activity.
  • Cycloaddition Reactions : Catalytic reactions involving thienopyridines have been explored to create novel derivatives with improved properties.

Properties

IUPAC Name

thieno[2,3-b]pyrazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-3-4-6(12-5)9-2-1-8-4/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHCDDSVVYRWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428177
Record name thieno[2,3-b]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59944-79-5
Record name thieno[2,3-b]pyrazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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